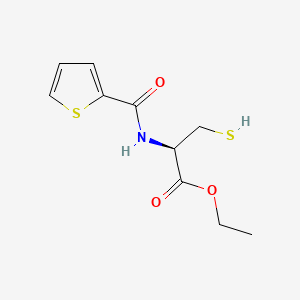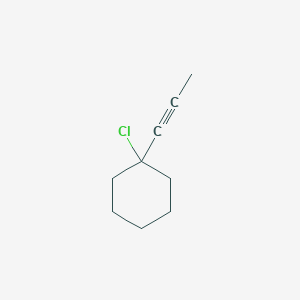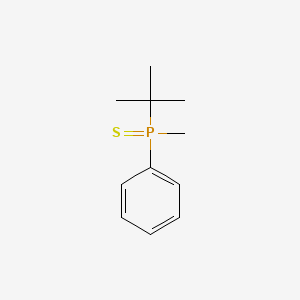
tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a tert-butyl group, a methyl group, a phenyl group, and a sulfanylidene group attached to a lambda5-phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of tert-butylphosphine with methylphenyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur and phosphorus atoms.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The molecular targets include transition metals and enzymes that interact with sulfur and phosphorus atoms. The pathways involved often include electron transfer and the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(methyl)phenylphosphane: Lacks the sulfanylidene group, making it less versatile in certain reactions.
tert-Butyl(phenyl)sulfanylidene-lambda~5~-phosphane: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane is unique due to the presence of both a sulfanylidene group and a lambda5-phosphane core. This combination provides distinct reactivity and coordination properties, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
58159-96-9 |
|---|---|
Molekularformel |
C11H17PS |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl-methyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17PS/c1-11(2,3)12(4,13)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
DXSRUTVZTFYOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=S)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)

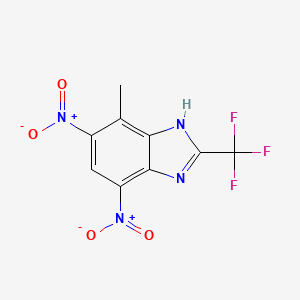
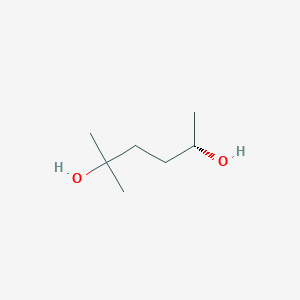
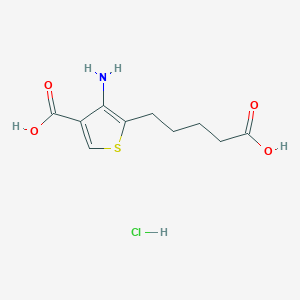
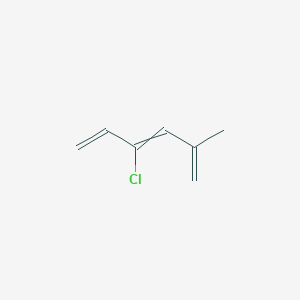

![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
